N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Fluorophenoxy Acetic Acid: This step involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1,2,4-Oxadiazole Derivative: The 1,2,4-oxadiazole ring is formed by reacting hydrazine with a suitable carboxylic acid derivative, followed by cyclization.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxy acetic acid derivative with the 1,2,4-oxadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into the binding pockets of target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenoxy Acetic Acid: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole Derivatives: Compounds with similar ring structures and functional groups.
Trifluoromethyl Phenyl Derivatives: Compounds containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
2-(4-Fluorophenoxy)-N-[2-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}formamido)ethyl]acetamide stands out due to its combination of fluorine atoms and the 1,2,4-oxadiazole ring, which confer enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H16F4N4O4 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H16F4N4O4/c21-14-5-7-15(8-6-14)31-11-16(29)25-9-10-26-18(30)19-27-17(28-32-19)12-1-3-13(4-2-12)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30) |
InChI Key |
YTKPNOFVQXEPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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